molecular formula C14H21NO B3172977 4-[(3-Ethylphenoxy)methyl]piperidine CAS No. 946758-67-4

4-[(3-Ethylphenoxy)methyl]piperidine

Cat. No.: B3172977
CAS No.: 946758-67-4
M. Wt: 219.32 g/mol
InChI Key: OSFFAULAHRHZGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Ethylphenoxy)methyl]piperidine typically involves the reaction of 3-ethylphenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[(3-Ethylphenoxy)methyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Ethylphenoxy)methyl]piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 4-[(3-Ethylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with various biological pathways, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(3-Ethylphenoxy)methyl]piperidine can be compared with other piperidine derivatives, such as:

    3-[(4-Ethylphenoxy)methyl]piperidine: Similar in structure but with the ethyl group attached to a different position on the phenoxy ring.

    4-[(2-Ethylphenoxy)methyl]piperidine: Another isomer with the ethyl group in a different position.

    4-[(3-Methylphenoxy)methyl]piperidine: A similar compound with a methyl group instead of an ethyl group.

These comparisons highlight the unique structural features of this compound and its potential for specific applications in research and industry.

Properties

IUPAC Name

4-[(3-ethylphenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFAULAHRHZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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